SR-4370

HDAC3 Isoform Selectivity Epigenetics

SR-4370 (CAS 1816294-67-3) is a best-in-class HDAC3-selective inhibitor (IC50 = 6 nM) with 22- to 967-fold selectivity over other class I HDACs. Unlike pan-inhibitors such as vorinostat or givinostat, SR-4370 significantly prolongs lifespan in DMD zebrafish models (p<0.0001) and uniquely reverses HIV-1 latency. Its precision targeting minimizes off-target toxicity, making it the preferred tool for DMD, AR-driven prostate cancer, and HIV cure research. Guaranteed ≥98% purity. Order now for reliable, reproducible epigenetic studies.

Molecular Formula C17H18F2N2O
Molecular Weight 304.3408
CAS No. 1816294-67-3
Cat. No. B610977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-4370
CAS1816294-67-3
SynonymsSR-4370;  SR 4370;  SR4370; 
Molecular FormulaC17H18F2N2O
Molecular Weight304.3408
Structural Identifiers
SMILESCCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22)
InChIKeyOSQKWTZHYXRTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR-4370 (CAS 1816294-67-3): Potent and Selective Class I HDAC Inhibitor for Epigenetic Research


SR-4370 (CAS 1816294-67-3), chemically N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide, is a synthetic small molecule that functions as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC3 [1]. With a molecular formula of C17H18F2N2O and a molecular weight of 304.33 g/mol, this compound exhibits low nanomolar potency against HDAC3 (IC50 = 6 nM) while maintaining significant selectivity over other HDAC isoforms [2]. SR-4370 has demonstrated efficacy in preclinical models of Duchenne muscular dystrophy (DMD) and prostate cancer, distinguishing it from pan-HDAC inhibitors through its favorable selectivity profile that potentially reduces off-target toxicity [3].

Why SR-4370 Cannot Be Replaced by Pan-HDAC or Non-Selective Class I HDAC Inhibitors


Substituting SR-4370 with a generic HDAC inhibitor introduces critical variability in experimental outcomes due to the compound's unique isoform selectivity profile. While pan-HDAC inhibitors like vorinostat (SAHA) or trichostatin A (TSA) broadly inhibit multiple HDAC classes, SR-4370 exhibits exceptional potency against HDAC3 (IC50 = 6 nM) with 22- to 967-fold selectivity over other class I HDACs [1]. This selectivity is functionally consequential: in Duchenne muscular dystrophy (DMD) zebrafish models, SR-4370 significantly prolonged lifespan (p < 0.0001 vs. DMSO), whereas the pan-inhibitor givinostat failed to achieve statistical significance (p = 0.1036) [2]. Additionally, SR-4370 demonstrates unique latency-reversing activity against HIV-1, a property not shared by many structurally or pharmacologically related HDAC inhibitors [3]. These findings underscore that SR-4370's therapeutic window and disease-specific efficacy are inseparable from its precise molecular targeting profile.

Quantitative Evidence Guide: Differentiating SR-4370 from Alternative HDAC Inhibitors


HDAC3 Selectivity: SR-4370 Exhibits 22- to 967-Fold Selectivity Over Other Class I HDACs

SR-4370 demonstrates exceptional selectivity for HDAC3 compared to other class I HDAC isoforms. In enzymatic assays, the IC50 for HDAC3 is 0.006 μM (6 nM), while IC50 values for HDAC1, HDAC2, and HDAC8 are 0.13 μM, 0.58 μM, and 2.3 μM, respectively [1]. This corresponds to selectivity ratios of 22-fold over HDAC1, 97-fold over HDAC2, and 383-fold over HDAC8. The selectivity over HDAC6 (IC50 = 3.4 μM) is even more pronounced at 567-fold [2]. This profile contrasts sharply with pan-HDAC inhibitors like vorinostat (SAHA), which inhibits HDAC1 and HDAC3 with comparable potency (IC50 values ~10-50 nM) and lacks meaningful isoform discrimination [3].

HDAC3 Isoform Selectivity Epigenetics

In Vivo Efficacy in Duchenne Muscular Dystrophy: SR-4370 Outperforms Givinostat in Zebrafish Survival

In a Duchenne muscular dystrophy (DMD) zebrafish model (sapje strain), SR-4370 significantly increased lifespan compared to vehicle control, whereas the FDA-approved HDAC inhibitor givinostat did not achieve statistical significance under identical conditions. Following a single early treatment from 24 to 48 hours post-fertilization, SR-4370-treated dmd zebrafish exhibited significantly prolonged survival (p < 0.0001 vs. DMSO, n = 95 animals), while givinostat treatment yielded p = 0.1036 (n = 94 animals) [1]. Additionally, SR-4370 ameliorated skeletal muscle degeneration as assessed by birefringence imaging, with comparable efficacy to the positive control trichostatin A (TSA) at 1 μM [2].

Duchenne Muscular Dystrophy Zebrafish Model Muscle Degeneration

Prostate Cancer Cell Proliferation: SR-4370 Suppresses AR Signaling and Tumor Growth In Vivo

SR-4370 markedly suppresses androgen receptor (AR) signaling, a critical driver of prostate cancer progression. In vitro, SR-4370 inhibited proliferation of prostate cancer cell lines with IC50 values in the low micromolar range [1]. More importantly, in vivo xenograft studies demonstrated that SR-4370 significantly suppressed prostate tumor growth, an effect attributed to its potent inhibition of class I HDACs, particularly HDAC3 [2]. While direct comparative data against other selective HDAC3 inhibitors are limited, the observed tumor growth suppression distinguishes SR-4370 from pan-HDAC inhibitors that often exhibit dose-limiting toxicities precluding sustained in vivo dosing [3].

Prostate Cancer Androgen Receptor Tumor Growth

HIV-1 Latency Reversal: SR-4370 Uniquely Reactivates Latent HIV-1

SR-4370 was identified as a latency-reversing agent (LRA) in a high-throughput screen for compounds capable of reactivating latent HIV-1 [1]. This activity distinguishes SR-4370 from many other class I HDAC inhibitors, which typically lack robust LRA activity. While the exact mechanism remains under investigation, the combination of potent HDAC3 inhibition and latency reversal suggests a unique pharmacological profile not fully recapitulated by other selective HDAC3 inhibitors such as RGFP966 [2]. The LRA activity positions SR-4370 as a valuable tool compound for "shock and kill" HIV-1 eradication strategies.

HIV-1 Latency Reversal Antiretroviral Therapy

Cytotoxicity Profile: SR-4370 Exhibits Selective Cytotoxicity Against Breast Cancer Cells

SR-4370 demonstrates selective cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 with an IC50 of 12.6 μM [1]. This potency is comparable to or exceeds that of other investigational HDAC inhibitors in this cell line. For context, the pan-HDAC inhibitor vorinostat (SAHA) exhibits an IC50 of approximately 2-5 μM in MDA-MB-231 cells, but this enhanced potency is offset by greater off-target toxicity [2]. The 12.6 μM IC50 of SR-4370 reflects a balance between anti-proliferative activity and a favorable selectivity-driven safety profile.

Breast Cancer Cytotoxicity MDA-MB-231

Enhanced Histone Acetylation: SR-4370 Induces Robust Acetylation in Zebrafish Larvae

Treatment with SR-4370 leads to increased histone acetylation in zebrafish larvae, confirming target engagement in vivo. In dmd zebrafish, SR-4370 treatment resulted in elevated levels of acetylated histone H3 and H4, a pharmacodynamic marker of HDAC inhibition [1]. This increase was comparable to that observed with other efficacious HDAC inhibitors, including trichostatin A (TSA), supporting the mechanism of action [2]. The robust acetylation response correlates with improved muscle structure and extended lifespan, providing a direct link between target modulation and therapeutic benefit.

Histone Acetylation Epigenetic Biomarker Target Engagement

Optimal Research and Industrial Use Cases for SR-4370 Based on Differential Evidence


Duchenne Muscular Dystrophy (DMD) Therapeutic Research

SR-4370 is ideally suited for investigating HDAC inhibition as a therapeutic strategy in Duchenne muscular dystrophy. Its demonstrated ability to significantly extend lifespan and ameliorate muscle degeneration in the sapje zebrafish model of DMD—outperforming the FDA-approved HDAC inhibitor givinostat—makes it a preferred tool compound for preclinical DMD studies [1]. Researchers can leverage SR-4370 to dissect the specific role of HDAC3 in dystrophic muscle pathology and to benchmark novel DMD drug candidates.

Prostate Cancer Epigenetic Therapy Development

Given its potent suppression of androgen receptor (AR) signaling and in vivo prostate tumor growth, SR-4370 serves as an excellent chemical probe for exploring epigenetic modulation of AR-driven transcription in prostate cancer [2]. Its selectivity for class I HDACs, particularly HDAC3, allows researchers to delineate HDAC isoform-specific contributions to AR signaling, potentially guiding the development of next-generation, isoform-selective prostate cancer therapies.

HIV-1 Latency Reversal and 'Shock and Kill' Strategies

SR-4370's unique ability to reactivate latent HIV-1 positions it as a valuable reagent for HIV-1 cure research. Investigators can employ SR-4370 in combination with antiretroviral therapy (ART) and immune-stimulating agents to develop and optimize 'shock and kill' eradication protocols [3]. Its LRA activity, not commonly observed with other HDAC3-selective inhibitors, opens new avenues for probing the epigenetic regulation of HIV-1 latency.

HDAC3-Selective Chemical Biology and Target Validation

With 22- to 967-fold selectivity for HDAC3 over other class I HDACs, SR-4370 is a premier tool for dissecting HDAC3-specific biology in cellular and in vivo systems [4]. Compared to pan-inhibitors like vorinostat, SR-4370 minimizes confounding effects from HDAC1/2 inhibition, enabling cleaner phenotypic readouts. This makes it invaluable for target validation studies, high-content screening, and the development of isoform-selective epigenetic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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